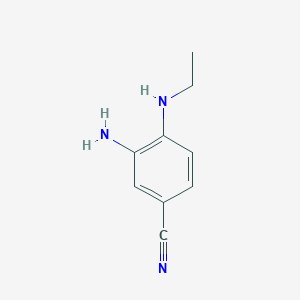

3-Amino-4-(ethylamino)benzonitrile

描述

Historical Context and Evolution of Benzonitrile (B105546) Synthesis Methodologies

The journey of benzonitrile synthesis began in 1844 when Hermann Fehling first reported its formation through the thermal dehydration of ammonium (B1175870) benzoate. atamankimya.comatamanchemicals.comwikipedia.org This early method laid the groundwork for future explorations into nitrile synthesis. Over the years, a variety of methods have been developed for both laboratory and industrial-scale production.

In a laboratory setting, the dehydration of benzamide (B126) is a common preparatory route. wikipedia.org Another significant historical method is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using cuprous cyanide. wikipedia.org

For large-scale industrial production, the primary method is the ammoxidation of toluene (B28343), a process where toluene reacts with ammonia (B1221849) and oxygen at high temperatures (400 to 450 °C) to yield benzonitrile. wikipedia.orggoogle.com This method has become a cornerstone of commercial benzonitrile production due to its efficiency and the availability of starting materials. google.com Other synthetic strategies include the reaction of benzenediazonium (B1195382) chloride with sodium cyanide and copper(I) sulfate, or the treatment of bromobenzene (B47551) with copper(I) cyanide or sodium cyanide. acs.org

Structural Significance of Aminobenzonitrile Derivatives in Organic Chemistry

Aminobenzonitrile derivatives, which feature one or more amino groups on the benzonitrile framework, are particularly valuable building blocks in organic synthesis. The presence of both the nitrile and amino functionalities provides multiple reactive sites for further chemical transformations.

These derivatives serve as key intermediates in the synthesis of a wide array of more complex molecules. For instance, they are used in palladium-catalyzed reactions for the creation of 2-aminobenzophenones. rsc.org The amino group can be readily diazotized and substituted, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This versatility allows for the construction of various heterocyclic systems and other intricate molecular architectures. Their role as precursors to N-substituted benzamides, formed through reactions with amines followed by hydrolysis, further underscores their synthetic utility. atamanchemicals.comwikipedia.org

Contemporary Research Challenges and Opportunities for 3-Amino-4-(ethylamino)benzonitrile

This compound is a specific substituted aminobenzonitrile that has garnered interest as a crucial intermediate in the synthesis of biologically active compounds. Its synthesis is typically achieved through the reduction of precursor molecules like 4-ethylamino-3-nitro-benzonitrile, a reaction that can achieve high yields.

The primary opportunity for this compound lies in its application in medicinal chemistry. The nitrile group is a valuable feature in drug design as it can enhance pharmacokinetic properties such as solubility and bioavailability. Research has indicated that compounds containing a nitrile group can interact favorably with biological targets, positioning them as promising candidates for pharmaceutical development. Specifically, this compound has been investigated for its potential as an anticancer agent. The mechanism of action is thought to involve the amino and ethylamino groups forming hydrogen bonds and other interactions with molecular targets, thereby influencing their function.

The main challenge in the research of this compound is to fully elucidate its biological activity and to develop efficient and scalable synthetic routes to its derivatives. Further exploration is needed to understand the full spectrum of its potential applications and to optimize its structure for specific therapeutic targets.

Properties of this compound

| Property | Value |

| CAS Number | 143174-02-1 |

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.21 g/mol |

| IUPAC Name | This compound |

| Purity | 98% |

| InChI Key | WHLUSMYQBHWGSV-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1=C(C=C(C=C1)C#N)N |

Table generated from data available from Sigma-Aldrich and PubChem. sigmaaldrich.comuni.lu

Comparative Data of Related Aminobenzonitrile Derivatives

| Compound Name | CAS Number | Key Structural Difference | Potential Application Area |

| 3-Aminobenzonitrile | 2237-30-1 | Lacks the ethylamino group at position 4. | Intermediate in synthesis of pyrazoles and lactams. chemicalbook.com |

| 4-Amino-3-ethylbenzonitrile | 170230-87-2 | Positional isomer with amino at C4 and ethyl at C3. | Chemical intermediate. fishersci.com |

| 3-Amino-4-methoxybenzanilide | 120-35-4 | Methoxy group instead of ethylamino; amide instead of nitrile. | Intermediate in the dye industry. nih.govgoogle.com |

| 3-Nitro-4-(propylamino)benzonitrile | - | Nitro group at C3; propylamino at C4. | Studied for its molecular structure. nih.gov |

This table compiles information from various chemical suppliers and research articles to highlight structural and functional diversity.

Structure

3D Structure

属性

IUPAC Name |

3-amino-4-(ethylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-5,12H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLUSMYQBHWGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397235 | |

| Record name | 3-amino-4-(ethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143174-02-1 | |

| Record name | 3-amino-4-(ethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-(ethylamino)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 3 Amino 4 Ethylamino Benzonitrile and Analogous Structures

Classical and Modern Approaches to Benzonitrile (B105546) Functionalization

The construction of substituted benzonitriles like 3-amino-4-(ethylamino)benzonitrile relies on a versatile toolbox of organic reactions. These methods allow for the precise placement of amino and other functional groups on the benzene (B151609) ring.

Amination and Nitro-Group Reduction Protocols in Benzonitrile Synthesis

A primary route to amino-substituted benzonitriles involves the reduction of a nitro group. This transformation is crucial for introducing an amino functionality at a specific position on the aromatic ring. A common precursor for this compound is 4-ethylamino-3-nitrobenzonitrile. The nitro group in this precursor can be selectively reduced to an amino group to yield the target compound.

One effective method for this reduction is catalytic hydrogenation. For instance, using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst in an ethanol (B145695) solvent at elevated temperatures (e.g., 50°C) can achieve high yields of the desired product. Another approach utilizes sodium dithionite (B78146) for the reduction. Both methods are known to provide yields of approximately 99% under optimized conditions.

A widely applicable and selective method for reducing aromatic nitro groups in the presence of other sensitive functionalities, such as a nitrile group, is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate. echemi.comstackexchange.com This method is advantageous as it avoids the reduction of the nitrile group, which can occur with less selective reducing agents. echemi.com The reaction is typically carried out by heating the aromatic nitro compound with an excess of SnCl₂·2H₂O. stackexchange.com A general procedure involves heating a mixture of the nitro compound and SnCl₂·2H₂O in ethanol at around 70°C under a nitrogen atmosphere. echemi.comstackexchange.com

Another strategy involves the direct amination of a suitable precursor. For example, the synthesis can start from 4-chloro-3-nitrobenzonitrile (B1361363), which undergoes nucleophilic substitution with ethylamine (B1201723), followed by the reduction of the nitro group.

| Precursor | Reagent | Conditions | Product | Yield |

| 4-ethylamino-3-nitrobenzonitrile | H₂/Pd-C | Ethanol, 50°C | This compound | ~99% |

| 4-ethylamino-3-nitrobenzonitrile | Sodium Dithionite | - | This compound | ~99% |

| 3-Nitrobenzonitrile | SnCl₂·2H₂O | Ethanol, 70°C | 3-Aminobenzonitrile | High |

| 4-chloro-3-nitrobenzonitrile | 1. Ethylamine2. Reducing agent | - | This compound | - |

Metal-Catalyzed Cross-Coupling Reactions for Substituted Benzonitriles

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are instrumental in constructing complex substituted benzonitriles. The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

Various transition metals, including palladium, nickel, and copper, are employed as catalysts. acs.orgrsc.org For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be used to introduce aryl or alkyl groups onto a benzonitrile scaffold. nih.gov Similarly, nickel-catalyzed cross-couplings offer a powerful alternative, often with different reactivity and substrate scope. acs.org

While direct synthesis of this compound via cross-coupling might not be the most common route, these methods are invaluable for creating a diverse range of substituted benzonitrile analogs. For example, a bromo-substituted benzonitrile could be coupled with an organoboron or organozinc reagent to introduce various substituents.

Amino-Catalyzed Cyclization and Annulation Reactions Leading to Substituted Benzonitrile Cores

Amino-catalyzed reactions represent an emerging area in organic synthesis, offering metal-free alternatives for the construction of complex cyclic systems. While not directly applied to the synthesis of this compound itself, these strategies are relevant for the synthesis of more complex heterocyclic structures that may incorporate a substituted benzonitrile moiety. For instance, the cyclotrimerization of alkyl cyanoacetates can lead to the formation of C3-symmetric fully substituted benzenes with amino and alkylcarboxylate groups. mdpi.com

Precursor Design and Chemical Precursor Optimization for this compound Synthesis

The efficient synthesis of this compound heavily relies on the strategic design and optimization of its chemical precursors. A common and effective route starts with 4-chloro-3-nitrobenzonitrile. This precursor is advantageous due to the reactivity of the chlorine atom towards nucleophilic aromatic substitution and the presence of the nitro group, which can be readily reduced to an amine.

The synthesis proceeds in two key steps:

Nucleophilic Aromatic Substitution: 4-chloro-3-nitrobenzonitrile is reacted with ethylamine to displace the chlorine atom, forming 4-ethylamino-3-nitrobenzonitrile. This reaction is typically carried out in a solvent such as ethanol or dimethylformamide (DMF) in the presence of a base like potassium carbonate (K₂CO₃). The reaction temperature is generally maintained between 80–100°C for a duration of 6–12 hours, leading to yields in the range of 85–92%.

Nitro Group Reduction: The intermediate, 4-ethylamino-3-nitrobenzonitrile, is then subjected to a reduction step to convert the nitro group into an amino group, yielding the final product, this compound. As previously mentioned, this reduction can be effectively achieved through catalytic hydrogenation using a palladium-on-carbon catalyst or with chemical reducing agents like sodium dithionite, often resulting in near-quantitative yields of up to 99%.

An alternative precursor that can be considered is 3-aminobenzonitrile. chemicalbook.com However, the direct introduction of an ethylamino group at the 4-position would require specific directing groups and reaction conditions to achieve the desired regioselectivity.

| Precursor | Reagents | Conditions | Intermediate | Yield |

| 4-chloro-3-nitrobenzonitrile | Ethylamine, K₂CO₃ | Ethanol or DMF, 80–100°C, 6–12 h | 4-ethylamino-3-nitrobenzonitrile | 85–92% |

| Intermediate | Reagents | Conditions | Final Product | Yield |

| 4-ethylamino-3-nitrobenzonitrile | H₂/Pd-C or Sodium Dithionite | - | This compound | up to 99% |

Derivatization Chemistry of this compound

The presence of two distinct amino groups—a primary aromatic amine at the 3-position and a secondary ethylamino group at the 4-position—makes this compound a versatile building block for further chemical modifications.

Functionalization of Aromatic Amino Groups

The aromatic amino groups of this compound can undergo a variety of chemical transformations to introduce new functional groups and build more complex molecular architectures. researchgate.net These reactions are crucial for the synthesis of a wide range of derivatives with potential biological activities.

Common derivatization reactions include:

Acylation: The amino groups can react with acylating agents such as acid chlorides or anhydrides to form amides. This is a common strategy to protect the amino groups or to introduce specific acyl moieties.

Alkylation: N-alkylation of the amino groups can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many pharmaceutical compounds.

Diazotization and Sandmeyer-type Reactions: The primary amino group can be converted to a diazonium salt, which can then be replaced by a variety of substituents (e.g., halogens, cyano, hydroxyl) through Sandmeyer or related reactions. mdpi.com

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. For instance, reacting an amino-substituted benzonitrile with an isocyanate in the presence of a base like piperidine (B6355638) can yield a phenylurea derivative. google.com

The differential reactivity of the primary and secondary amino groups can potentially be exploited to achieve selective functionalization under carefully controlled reaction conditions.

Modifications of the Ethylamino Side Chain

Modifications to the ethylamino group at the 4-position of the benzonitrile ring are crucial for tuning the compound's physicochemical and biological properties. These alterations can influence factors such as steric bulk, electron-donating or -withdrawing nature, and hydrogen bonding capacity.

One common strategy involves the substitution of the ethyl group with other alkyl or aryl moieties. For instance, replacing the ethyl group with a bulkier substituent like a tert-butyl group can introduce significant steric hindrance, which may enhance selectivity for a particular biological target. The synthesis of such analogs typically starts with the appropriate N-substituted precursor. For example, the synthesis of 4-amino-3-(tert-butyl)benzonitrile (B3179613) involves the nitration of 4-tert-butylbenzonitrile, followed by the reduction of the nitro group.

Comparative studies of analogs with different substituents on the amino group have revealed important structure-activity relationships. For example, smaller alkyl groups like the ethyl group can improve binding entropy in certain biological interactions, while larger, more rigid groups such as cyclohexylamino may enhance selectivity, albeit sometimes at the cost of reduced solubility. The electronic properties of the substituent are also a key consideration. The electron-donating nature of the ethylamino group can stabilize interactions with aromatic residues in target proteins.

The table below summarizes the impact of different substituents on the properties of analogous benzonitrile compounds.

| Compound Name | Substituent | Key Properties/Notes |

| 4-Amino-3-(methylamino)benzonitrile | Methylamino (-NHCH₃) | Strong hydrogen-bonding interactions are suggested by NMR data. |

| 4-Amino-3-(tert-butyl)benzonitrile | tert-Butyl (-C(CH₃)₃) | The bulky group provides steric hindrance. |

| 4-Amino-3-(trifluoromethyl)benzonitrile | Trifluoromethyl (-CF₃) | A strongly electron-withdrawing group that can increase lipophilicity and metabolic stability. |

| 4-Isopropyl-amino-3-nitro-benzonitrile | Isopropylamino (-NHCH(CH₃)₂) | The nitro group is nearly coplanar with the aromatic ring, and there is an intramolecular hydrogen bond with the amine group. nih.gov |

Nitrile Group Transformations and Derivatization

The nitrile group (-C≡N) of this compound is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable handle for further derivatization.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction. The resulting aminomethyl group can introduce a flexible, basic center into the molecule, which can be advantageous for certain biological applications.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH₂). Prolonged heating can lead to the formation of the amide as a side product during synthesis, which can be mitigated by using anhydrous conditions.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic structures. For example, it can be a key component in the synthesis of β-lactams, which are important structural motifs in many antibacterial agents.

Other Transformations: The nitrile group can also be converted to other functional groups, such as tetrazoles, which are often used as bioisosteres for carboxylic acids in drug design.

The derivatization of the nitrile group significantly expands the chemical space accessible from this compound, allowing for the synthesis of compounds with a wide range of properties. For instance, the conversion of the nitrile to an amide can lead to compounds like 3-amino-4-methoxybenzanilide, which has its own distinct set of properties and potential applications. nih.gov

The following table provides an overview of common transformations of the nitrile group.

| Transformation | Reagents/Conditions | Product Functional Group |

| Reduction | Catalytic hydrogenation (e.g., H₂/Pd-C) | Primary Amine (-CH₂NH₂) |

| Hydrolysis | Acid or base, heat | Carboxylic Acid (-COOH) or Amide (-CONH₂) |

| Cyclization | Various reagents | Heterocyclic rings (e.g., β-lactams) |

Reaction Mechanisms and Reactivity Profiles of 3 Amino 4 Ethylamino Benzonitrile

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The benzene (B151609) ring of 3-Amino-4-(ethylamino)benzonitrile is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating amino groups. Both the primary amino and the secondary ethylamino groups are activating, ortho-, para-directing substituents. wikipedia.org This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.org

Given the substitution pattern of this compound, the potential sites for electrophilic attack are positions 2, 5, and 6. The directing effects of the two amino groups are synergistic, strongly favoring substitution at positions 2 and 6. Steric hindrance from the ethyl group on the secondary amine might slightly disfavor substitution at position 5. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Nucleophilic aromatic substitution (SNAr) on the unmodified ring is generally unlikely due to the high electron density. However, should a leaving group be present on the ring, or under forcing conditions, nucleophilic attack could be possible. The presence of the electron-withdrawing nitrile group can facilitate such reactions, though the strong donating effect of the amino groups generally counteracts this.

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of this compound are susceptible to both oxidation and reduction, leading to a variety of potential products.

Oxidation: The aromatic amino groups are readily oxidized. Oxidation of aromatic amines can be complex, sometimes leading to the formation of polymeric materials. nih.gov However, under controlled conditions, specific products can be obtained. For instance, primary aromatic amines can be oxidized to the corresponding nitro compounds using various oxidizing agents. mdpi.comorganic-chemistry.org The presence of two amino groups could lead to selective oxidation or the formation of dinitro derivatives. The unpaired electron in the radical cations of aromatic amines is often located at the para position to the amino group, which can influence the reaction pathway. rsc.org

Reduction: The nitrile group is the primary site for reduction. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine, yielding a diamino-substituted benzylamine. The choice of reducing agent and reaction conditions is crucial for selectivity. For example, diisopropylaminoborane has been used for the reduction of benzonitriles to benzylamines. nih.gov The rate of reduction can be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov The liquid phase hydrogenation of benzonitrile (B105546) over a Pd/C catalyst has been shown to follow first-order kinetics. acs.org

Intramolecular and Intermolecular Cyclization Reactions

The ortho-disposition of the amino and nitrile groups in derivatives of this compound makes it a prime candidate for cyclization reactions to form heterocyclic compounds. While direct cyclization involving the ethylamino group and the nitrile is not straightforward, reactions involving the primary amino group and the nitrile are well-documented for analogous o-aminobenzonitriles. These can serve as precursors for the synthesis of quinazolinones through reactions with aldehydes. rsc.orgresearchgate.net The reaction likely proceeds through the formation of an intermediate that then undergoes cyclization.

Furthermore, enaminonitriles, which share structural similarities, are versatile intermediates in the synthesis of a wide range of heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines. nih.govresearchgate.netresearchgate.net This suggests that this compound could be a valuable building block in heterocyclic synthesis. Electrochemical methods have also been employed for the cyclization of related compounds. organic-chemistry.org

Coupling Reactions for Extended Conjugated Systems

The amino groups on this compound allow for its participation in various coupling reactions to form larger, conjugated molecules. Aromatic diamines can undergo oxidative coupling to form linear azopolymers. acs.org

Palladium-catalyzed C-N cross-coupling reactions are powerful methods for forming bonds between aryl halides and amines. acs.org While this compound itself would act as the amine component, its derivatives could be functionalized to participate as the halide partner. Copper-catalyzed coupling reactions, often facilitated by diamine ligands, are also widely used for the formation of C-N, C-O, and C-C bonds. nih.gov These reactions could be employed to link molecules of this compound or to attach other functional groups, thereby extending the conjugated system.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of electrophilic aromatic substitution will be rapid due to the strong activating effect of the two amino groups. The reaction rate will be influenced by the nature of the electrophile, the solvent, and the temperature. For the reduction of the nitrile group, the kinetics can be influenced by the catalyst used. For instance, the hydrogenation of benzonitrile has been found to have an activation energy of 27.6 kJ mol–1. acs.org

Below is a summary table of the expected reactivity of the functional groups in this compound.

| Functional Group | Reaction Type | Expected Reactivity | Potential Products |

| Aromatic Ring | Electrophilic Aromatic Substitution | Highly activated, ortho-, para-directing | Halogenated, nitrated, sulfonated, or acylated derivatives |

| Amino Groups | Oxidation | Readily oxidized | Nitro derivatives, polymeric materials |

| Nitrile Group | Reduction | Susceptible to reduction | Primary amine (benzylamine derivative) |

| Amino and Nitrile Groups | Cyclization (as o-aminobenzonitrile derivative) | Prone to cyclization with suitable reagents | Heterocyclic compounds (e.g., quinazolinones) |

| Amino Groups | Coupling Reactions | Can act as a nucleophile in coupling reactions | Azopolymers, N-arylated products |

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 3-Amino-4-(ethylamino)benzonitrile, both ¹H and ¹³C NMR spectroscopy would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the protons of the ethyl and amino groups. The aromatic region would likely exhibit a complex splitting pattern due to the coupling between the three protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating effects of the amino and ethylamino groups and the electron-withdrawing nature of the nitrile group. The ethyl group would present a characteristic quartet for the methylene (-CH₂) protons, coupled to the methyl (-CH₃) protons which would appear as a triplet. The protons of the primary amino (-NH₂) and the secondary amino (-NH-) groups would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts indicating the electronic environment. The carbon of the nitrile group (-C≡N) would appear in the characteristic downfield region for cyano compounds. The two carbons of the ethyl group would also be readily identifiable.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.0 - 7.5 | 110 - 150 |

| -NH₂ | Variable (broad) | - |

| -NH- | Variable (broad) | - |

| -CH₂- (ethyl) | ~3.3 (quartet) | ~40 |

| -CH₃ (ethyl) | ~1.3 (triplet) | ~15 |

| -C≡N | - | ~120 |

| Aromatic C-NH₂ | - | ~145 |

| Aromatic C-NH(ethyl) | - | ~148 |

Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Fragmentation and Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₁N₃), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight of approximately 161.10 g/mol .

The fragmentation of the molecular ion upon electron ionization would likely involve characteristic losses. A common fragmentation pathway for ethylamines is the loss of a methyl radical (•CH₃) to form a stable iminium ion. Another potential fragmentation would be the loss of ethene (C₂H₄) via a McLafferty-type rearrangement if sterically feasible. The benzonitrile (B105546) moiety can also undergo fragmentation, such as the loss of HCN. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, further confirming the molecular formula.

Chromatographic Techniques for Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture, as well as for the assessment of purity. For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method would be the most common approach.

Method development would involve the optimization of several key parameters:

Stationary Phase: A C18 column is a typical starting point for the separation of moderately polar aromatic compounds. The choice of particle size and column dimensions would depend on the desired resolution and analysis time.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be employed. The gradient or isocratic elution profile would be optimized to achieve good peak shape and separation from any impurities. The pH of the aqueous phase can be adjusted to control the ionization state of the amino groups, which can significantly impact retention time.

Detection: A UV detector would be suitable for this compound due to the presence of the chromophoric benzonitrile system. The detection wavelength would be set at the λmax of the compound to ensure maximum sensitivity.

A well-developed HPLC method would demonstrate a sharp, symmetrical peak for this compound, well-resolved from any potential starting materials, by-products, or degradation products, thereby allowing for accurate purity determination.

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography provides the most definitive information on the three-dimensional structure of a crystalline compound, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the reviewed literature, insights into its likely molecular geometry can be drawn from the crystal structure of the related compound, 3,4-diaminobenzonitrile.

In 3,4-diaminobenzonitrile, the non-hydrogen atoms are nearly coplanar. It is expected that the benzene ring in this compound would also be planar. The amino and ethylamino substituents would lie in or close to the plane of the ring to maximize resonance stabilization. The ethyl group would adopt a staggered conformation to minimize steric strain. The nitrile group is expected to be linear. Intermolecular hydrogen bonding between the amino groups and the nitrile nitrogen is a likely feature in the crystal packing, similar to what is observed in 3,4-diaminobenzonitrile.

Table 2: Expected Bond Parameters for this compound (based on related structures)

| Bond | Expected Bond Length (Å) | Expected Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | ~1.39 | ~120 (in-ring) |

| C-N (amino) | ~1.40 | - |

| C-N (ethylamino) | ~1.42 | - |

| C-C (nitrile) | ~1.44 | - |

| C≡N | ~1.16 | ~179 |

Electronic Spectroscopy and Photophysical Behavior Analysis of Aminobenzonitriles

Fluorescence Emission and Quantum Yield Investigations

Aminobenzonitriles are a class of molecules known for their interesting photophysical properties, often exhibiting dual fluorescence that is sensitive to the solvent environment. This phenomenon is attributed to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation.

The fluorescence properties of this compound are expected to be influenced by the nature of its amino substituents and the polarity of the solvent. The presence of two electron-donating amino groups and an electron-withdrawing nitrile group on the benzene ring creates a donor-acceptor system.

Upon excitation, the molecule is promoted to a locally excited (LE) state. In polar solvents, it can then relax to a lower-energy ICT state, where there is a significant separation of charge between the amino donor groups and the nitrile acceptor group. This can lead to two distinct fluorescence emission bands: a higher-energy band from the LE state and a lower-energy, red-shifted band from the ICT state. The relative intensities of these two bands are highly dependent on the solvent polarity.

The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, is also expected to be solvent-dependent. In nonpolar solvents, a higher quantum yield might be observed from the LE state. In polar solvents, the quantum yield of the ICT emission would be more prominent. The specific quantum yield values would need to be determined experimentally by comparison with a known standard. The study of related aminopyridines has shown a wide range of quantum yields depending on the substitution pattern.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Excited-State Dynamics and Lifetimes

Upon photoexcitation, aminobenzonitriles typically transition to a locally excited (LE) state. The subsequent de-excitation pathways are highly dependent on the molecular structure and the surrounding solvent environment. In nonpolar solvents, the LE state of many aminobenzonitriles, such as DMABN, deactivates primarily through fluorescence and intersystem crossing. For instance, in n-hexane, the fluorescence decay time of DMABN is approximately 3.43 ns at 25 °C. acs.org

However, in polar solvents, a competing de-excitation pathway involving an intramolecular charge transfer (ICT) state becomes significant. This ICT state is characterized by a significant charge separation between the amino donor and the benzonitrile acceptor moieties and is stabilized by polar solvent molecules. The formation of the ICT state from the LE state is an activated process, and its efficiency is influenced by the solvent polarity and the molecular geometry. For DMABN in acetonitrile, the decay of the LE state and the formation of the ICT state occur on a picosecond timescale, with a reported lifetime of approximately 4 ps. nih.govacs.org The ICT state itself has a longer lifetime, which is also solvent-dependent.

For this compound, the presence of two amino groups, one primary and one secondary, is expected to influence the excited-state dynamics. The ethylamino group at the 4-position, being a stronger electron donor than a simple amino group, would likely facilitate the formation of an ICT state. The amino group at the 3-position may further modulate the electronic properties of the excited state. It is plausible that, in polar solvents, this compound would exhibit dual fluorescence, characteristic of emission from both the LE and ICT states, similar to DMABN. The lifetimes of these states would be expected to be sensitive to solvent polarity and temperature.

The following table provides a summary of excited-state lifetimes for some related aminobenzonitriles in different solvents to illustrate the expected range of values.

| Compound | Solvent | Excited State | Lifetime (ns) |

| 4-(Dimethylamino)benzonitrile | n-Hexane | LE | 3.43 |

| 4-(Dimethylamino)benzonitrile | Acetonitrile | LE | ~0.004 |

| 4-(Dimethylamino)benzonitrile | Acetonitrile | ICT | ~2.9 - 4.8 |

| 4-(Methylamino)benzonitrile | n-Hexane | LE | - |

Data for this compound is not available and is inferred from analogous compounds.

Internal Conversion Mechanisms and Conical Intersections in Aminobenzonitriles

Internal conversion (IC) is a non-radiative de-excitation process that allows a molecule to transition between electronic states of the same spin multiplicity. wikipedia.org In aminobenzonitriles, IC plays a significant role in the deactivation of the excited states, competing with fluorescence and intersystem crossing. The efficiency of IC is often temperature-dependent and can be influenced by the molecular structure and solvent environment.

For aminobenzonitriles like DMABN, 4-(methylamino)benzonitrile (MABN), and 4-aminobenzonitrile (ABN), studies have shown that they undergo efficient thermally activated IC. acs.org For example, as the temperature increases for DMABN in n-hexadecane, the IC yield (ΦIC) increases dramatically, becoming the dominant deactivation pathway at higher temperatures. acs.org This thermally activated IC is not necessarily linked to the ICT process. acs.org

The mechanism of IC is intimately linked to the concept of conical intersections (CIs). A conical intersection is a point on the potential energy surface where two electronic states become degenerate, providing an efficient "funnel" for rapid, non-radiative transitions between the states. uci.edu The existence and accessibility of CIs are crucial in dictating the photostability and photochemical reaction pathways of molecules.

In the context of aminobenzonitriles, CIs are thought to be involved in the deactivation from the initially excited S2 state to the S1 state, and also in the eventual return to the ground state (S0) from the S1 state. Computational studies on DMABN have explored the geometries at which these intersections occur. For instance, the twisting of the dimethylamino group is a key coordinate for accessing a CI between the S2 and S1 states.

The following table presents activation energies for internal conversion for some aminobenzonitriles in alkane solvents, providing an insight into the energy barriers associated with this non-radiative decay pathway.

| Compound | Solvent | Activation Energy for IC (kJ/mol) |

| 4-(Dimethylamino)benzonitrile | n-Hexadecane | 31.3 |

| 4-(Methylamino)benzonitrile | n-Hexadecane | 34.3 |

| 4-Aminobenzonitrile | n-Hexadecane | 34.8 |

Data for this compound is not available and is inferred from analogous compounds.

Computational Chemistry and Theoretical Investigations of 3 Amino 4 Ethylamino Benzonitrile

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and conformational possibilities of 3-Amino-4-(ethylamino)benzonitrile. Methods like the B3LYP functional combined with basis sets such as 6-31G(d,p) are commonly employed to optimize the molecular geometry and elucidate its electronic properties. indexcopernicus.comepstem.net The optimized structural parameters, including bond lengths, bond angles, and dihedral angles, provide the most stable arrangement of the atoms in the molecule. indexcopernicus.com

The ethylamino group attached to the benzonitrile (B105546) core introduces conformational flexibility. Conformational analysis is essential to identify the different spatial arrangements (conformers) of the ethyl group and their relative energies. This analysis is typically performed by systematically rotating the rotatable bonds, such as the C-N bond of the ethyl group and the C-C bond within the ethyl group, and calculating the energy at each step.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. epstem.net For this compound, the electron-donating amino and ethylamino groups are expected to significantly influence the energy and distribution of the HOMO, while the electron-withdrawing nitrile group affects the LUMO. Calculations confirm that charge transfer occurs within the molecule. indexcopernicus.com

Table 1: Hypothetical Frontier Orbital Properties of this compound

| Parameter | Value (eV) | Description |

| EHOMO | -5.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.30 | Indicator of chemical reactivity and stability |

Note: The values presented in this table are hypothetical and serve to illustrate the concepts of FMO theory.

Reaction Pathway Elucidation via Density Functional Theory (DFT)

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. mdpi.com By identifying transition states and calculating activation energies, DFT can predict the most likely pathways for reactions such as oxidation, reduction, or substitution. mdpi.com

For this compound, DFT can model the electron density to predict sites susceptible to electrophilic or nucleophilic attack. For instance, the amino groups at positions 3 and 4 are potential sites for electrophilic attack and oxidation, while the nitrile group can be a site for reduction. Theoretical investigations can clarify the step-by-step process of these transformations, providing an atomic-scale understanding of the molecule's reactivity. mdpi.com This is particularly useful for predicting the outcomes of novel reactions or for optimizing conditions for known transformations.

Prediction of Spectroscopic Parameters and Spectral Interpretation

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures. epstem.net DFT calculations can accurately predict various spectroscopic parameters.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. epstem.net Theoretical predictions, when compared with experimental spectra, can confirm the substitution patterns on the aromatic ring and the connectivity of the atoms. ijstr.org

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule. epstem.net These calculated frequencies correspond to the stretching and bending modes of the different functional groups (e.g., N-H, C≡N, C-H). Comparing the calculated IR spectrum with the experimental one helps in assigning the observed absorption bands to specific molecular vibrations. epstem.net

Table 2: Comparison of Hypothetical Experimental and DFT-Calculated 1H NMR Chemical Shifts (δ, ppm)

| Proton | Experimental (ppm) | Calculated (ppm) |

| Aromatic H | 6.8 – 7.2 | 6.9 – 7.3 |

| -NH2 | 5.1 | 5.0 |

| -NH- (ethyl) | 4.5 | 4.4 |

| -CH2- (ethyl) | 3.2 | 3.1 |

| -CH3 (ethyl) | 1.3 | 1.2 |

Note: These values are illustrative. The accuracy of the correlation between experimental and calculated data validates the computational model used.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of a molecule in a larger system, such as in a solvent or interacting with other molecules. frontiersin.orgresearchgate.net MD simulations model the movements of atoms and molecules over time based on a force field, providing insights into intermolecular interactions like hydrogen bonding and van der Waals forces. stanford.edunih.gov

For this compound, MD simulations can be used to study its solvation properties and how it interacts with biological macromolecules or other chemical species. For example, simulations could model the interactions between the amino and ethylamino groups and potential binding partners, which is crucial for understanding its behavior in various chemical and biological environments. frontiersin.org

Theoretical Studies of Biotransformation Pathways (focusing on chemical transformations)

Theoretical studies can predict the likely metabolic fate of a compound by examining its chemical reactivity in the context of known biotransformation reactions. nih.gov Biotransformation typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

For this compound, theoretical models can predict its susceptibility to common metabolic transformations:

Phase I Reactions:

Oxidation: The primary and secondary amino groups are potential sites for oxidation by cytochrome P450 enzymes, which could lead to the formation of nitroso or nitro derivatives. nih.gov N-dealkylation of the ethylamino group is also a possible oxidative pathway. nih.gov

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group).

Hydrolysis: The nitrile group could potentially be hydrolyzed by nitrilase enzymes to a carboxylic acid, which is a common metabolic pathway for nitrile-containing compounds.

Phase II Reactions:

Glucuronidation/Sulfation: The amino groups, or a hydroxyl group introduced during Phase I, can undergo conjugation with glucuronic acid or sulfate. nih.gov

Acetylation: The primary amino group is a substrate for N-acetyltransferases. nih.gov

By evaluating the reactivity of the different functional groups, computational models can help prioritize which metabolic pathways are most likely, guiding further experimental studies into the compound's metabolism.

Research Applications in Materials Science and Synthetic Organic Chemistry

Building Block Utility in the Synthesis of Complex Organic Molecules

In the realm of organic chemistry, 3-Amino-4-(ethylamino)benzonitrile is a valuable building block for the creation of more elaborate organic molecules. Its structure allows it to participate in a variety of chemical reactions, such as nucleophilic substitutions and cyclization processes. These reactions are fundamental for constructing the complex molecular frameworks often found in natural products and pharmaceutical compounds.

The reactivity of its amino and nitrile functional groups enables chemists to strategically build molecular complexity. For instance, the amino groups can be oxidized to form nitroso or nitro derivatives, while the nitrile group can be reduced to an amine. The aromatic ring itself can also undergo electrophilic substitution reactions. This versatility makes it a key intermediate in the synthesis of diverse and complex molecular architectures. A notable application includes its use in the synthesis of 3-amino-4-substituted monocyclic β-lactams, which are significant structural motifs in medicinal chemistry.

Precursor Role in Heterocyclic Compound Synthesis

The structure of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. These cyclic structures, which contain atoms of at least two different elements in their rings, are of great interest due to their widespread presence in biologically active molecules.

Research has demonstrated the utility of related aminobenzonitrile structures in the synthesis of pyrazoloquinoline derivatives. Although direct synthesis from this compound is not explicitly detailed in the provided information, the general synthetic strategies for pyrazoloquinolines often involve multi-component reactions where substituted anilines are key reactants. purdue.edu For example, the Doebner reaction combines an aniline (B41778) with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids. purdue.edu Similarly, pyrazolo[3,4-b]quinolines have been synthesized using aminopyrazoles in reactions like the Gould-Jacobs reaction. mdpi.commdpi.com These established methods suggest the potential for this compound to serve as the aniline component in the synthesis of novel pyrazoloquinoline derivatives with potential anti-inflammatory or other biological activities. nih.gov

The synthesis of benzo[b]thiophenes, another important class of heterocyclic compounds, can be achieved through various synthetic routes. One such method involves the visible-light-promoted cyclization of disulfides and alkynes. rsc.org While a direct application of this compound in this specific reaction is not documented, the general principles of benzo[b]thiophene synthesis often rely on substituted aromatic precursors. For instance, electrophilic sulfur mediated cyclization of alkynylthioanisoles is a known method for constructing the benzo[b]thiophene scaffold. nih.gov The aromatic core of this compound could potentially be functionalized to participate in similar cyclization reactions, thereby contributing to the construction of novel benzo[b]thiophene derivatives. These derivatives are of interest for their potential applications as antimicrobial agents and cholinesterase inhibitors. mdpi.comnih.gov

Development of Specialty Chemicals and Functional Materials

The chemical properties of this compound and its derivatives make them suitable for the development of specialty chemicals and functional materials. The presence of the nitrile and amino groups can impart specific properties, such as color and stability, making them potential precursors for dyes and pigments used in textiles and coatings. Benzonitrile (B105546) itself is a versatile precursor for many derivatives and is used as a solvent and intermediate in the production of drugs, perfumes, and dyes. atamankimya.com The unique substitution pattern of this compound offers opportunities to create novel functional materials with tailored electronic and optical properties.

Exploration in Radiopharmaceutical Precursor Design and Radiolabeling Chemistry

The core structure of this compound is related to compounds that have been explored as precursors for radiopharmaceuticals. For example, derivatives of aminobenzonitriles have been investigated for positron emission tomography (PET) imaging. Specifically, analogues have been developed as ligands for imaging the serotonin (B10506) transporter (SERT). While direct radiolabeling studies with this compound are not specified, its structural similarity to these imaging agents suggests its potential as a scaffold for the design of new radiolabeled molecules for diagnostic purposes.

Potential in Organocatalytic Systems Research

Organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions, is an area where derivatives of this compound could find application. The amino groups present in the molecule could potentially act as catalytic sites. While specific research on the organocatalytic activity of this compound is not available in the provided context, the fundamental properties of the molecule suggest it could be explored as a candidate for developing new organocatalytic systems.

Applications in Dye and Pigment Chemistry Research

The molecular architecture of this compound makes it a compound of significant interest in the research and development of new colorants. Its utility in this field stems from its role as a precursor or intermediate in the synthesis of various dyes, particularly azo dyes, which constitute one of the largest and most versatile classes of synthetic colorants used today. jbiochemtech.com

The structural features of this compound are key to its function in dye synthesis. The presence of amino and nitrile groups can enhance the color properties and stability of dye formulations. The primary aromatic amine group is particularly important as it can be readily converted into a diazonium salt. This process, known as diazotization, is the first of a two-step reaction sequence for creating azo dyes. unb.cayoutube.com

In this first step, the primary amino group of this compound reacts with a source of nitrous acid (typically generated from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. This reaction forms a reactive diazonium salt intermediate.

The ethylamino and benzonitrile substituents on the aromatic ring of the original molecule play a crucial role in modifying the electronic properties of the system. These modifications influence the absorption spectrum of the final dye, thereby fine-tuning its color. Research in this area explores how varying the substituents on the aromatic amine precursor can lead to dyes with different hues, improved brightness, and better fastness properties for applications in coloring textiles and coatings. jbiochemtech.com

常见问题

Basic: What are the primary synthetic routes for 3-amino-4-(ethylamino)benzonitrile, and how do reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via two main pathways:

- Route 1: Reduction of 4-ethylamino-3-nitrobenzonitrile using catalytic hydrogenation or sodium dithionite, achieving ~99% yield under optimized conditions (e.g., H₂/Pd-C in ethanol at 50°C) .

- Route 2: Nucleophilic substitution of 4-chloro-3-nitrobenzonitrile with ethylamine, followed by nitro-group reduction. Key variables include solvent polarity (DMF enhances nucleophilicity), temperature (60–80°C), and stoichiometric excess of ethylamine (1.5–2.0 eq.) .

Critical Factors: - Catalyst Selection: Pd-C vs. Raney Ni affects reaction speed and byproduct formation.

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity.

Basic: How does this compound function as a linker in cyclic peptide synthesis?

Methodological Answer:

The compound’s dual amino groups enable its use in solid-phase peptide synthesis (SPPS):

- On-Resin Activation: After Fmoc-SPPS, the linker is activated to form an N-acyl-benzimidazolinone (Nbz) moiety, facilitating cyclization via nucleophilic attack by a cysteine thiol or terminal amine .

- Advantages:

- Enhances proteolytic stability by constraining peptide conformation.

- Improves cell permeability via reduced polarity compared to linear analogs .

Experimental Design Tip: Use Ellman’s assay to quantify free thiols during cyclization to optimize reaction kinetics.

Advanced: How do structural modifications (e.g., ethylamino vs. cyclohexylamino) impact the compound’s efficacy in drug discovery?

Methodological Answer:

Comparative studies of analogs reveal:

- Steric Effects: Ethylamino groups (smaller) improve binding entropy in protein-protein interaction inhibitors, while bulkier groups (e.g., cyclohexylamino) enhance selectivity but reduce solubility .

- Electronic Effects: Ethylamino’s electron-donating properties stabilize interactions with aromatic residues (e.g., tryptophan) in target proteins.

Data Analysis Example:

| Analog | Solubility (µg/mL) | IC₅₀ (nM) |

|---|---|---|

| Ethylamino derivative | 12.3 ± 1.2 | 45.6 |

| Cyclohexylamino derivative | 3.8 ± 0.6 | 28.9 |

| Higher solubility of the ethylamino variant supports in vivo applications, while the cyclohexyl analog shows tighter binding . |

Advanced: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., δ 6.8–7.2 ppm for aromatic protons; δ 120–125 ppm for nitrile carbons).

- HPLC-MS: Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve intermediates, while high-resolution MS validates molecular ions (e.g., [M+H]⁺ = 190.11 for C₉H₁₁N₃) .

- X-ray Crystallography: Determines spatial arrangement of amino/ethylamino groups, critical for rational drug design .

Advanced: How is this compound utilized in PET imaging probes for neurological targets?

Methodological Answer:

Radiolabeled analogs (e.g., [¹¹C]DASB derivatives) target serotonin transporters (SERT):

- Radiosynthesis: React precursor with [¹¹C]CH₃I under basic conditions (K₂CO₃/DMF, 70°C) .

- In Vivo Validation:

- Binding Affinity: Competitive assays with SSRIs (e.g., fluoxetine) confirm specificity.

- Kinetic Modeling: Logan graphical analysis quantifies SERT density in murine brains .

Challenge: Balance lipophilicity (logP ~2.5) for blood-brain barrier penetration vs. nonspecific binding.

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability: Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.

- Structural Degradation: Use stability-indicating HPLC to detect hydrolyzed byproducts (e.g., free benzonitrile).

Case Study: A 2023 study found that ethylamino derivatives showed inconsistent IC₅₀ values (15–60 nM) across labs due to varying buffer pH (7.4 vs. 6.8), altering ionization states .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and goggles (prevents skin/eye contact with irritants).

- Ventilation: Use fume hoods during synthesis to avoid inhalation of nitrile vapors.

- Waste Disposal: Neutralize with 10% NaOH before incineration to prevent cyanide release .

Advanced: What computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Gaussian 16 (B3LYP/6-31G*) models electron density for predicting sites of electrophilic attack (e.g., amino groups at positions 3 and 4).

- Molecular Dynamics (MD): Simulates peptide-linker interactions to optimize cyclization efficiency .

Validation: Compare computed vs. experimental NMR shifts (RMSD < 0.2 ppm confirms accuracy).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。